

# structure-activity relationship (SAR) of 6-Methoxy-4-methylquinoline analogues

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## Compound of Interest

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An In-Depth Guide to the Structure-Activity Relationship (SAR) of **6-Methoxy-4-methylquinoline** Analogues

## Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.<sup>[1][2]</sup> From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have been a fertile ground for drug discovery.<sup>[3][4][5]</sup> This guide focuses on analogues of **6-methoxy-4-methylquinoline**, a specific framework that has demonstrated significant potential in developing novel therapeutic agents.

Understanding the Structure-Activity Relationship (SAR) is paramount in medicinal chemistry. It involves systematically modifying a lead compound's molecular structure to identify the key chemical features responsible for its biological effects. By analyzing how changes in substituents, stereochemistry, and ring systems impact efficacy and selectivity, we can rationally design more potent and less toxic drug candidates. This guide provides a comparative analysis of **6-methoxy-4-methylquinoline** analogues, synthesizing experimental data to elucidate the nuanced relationships between their structure and biological function.

## Core Structure and Chemical Properties

The foundational molecule, 6-methoxy-4-methylquinolin-2-ol, is a heterocyclic organic compound that exhibits tautomerism, a key feature influencing its reactivity and biological interactions.[6] It exists in a dynamic equilibrium between its enol form (6-methoxy-4-methylquinolin-2-ol) and its more stable keto form, 6-methoxy-4-methyl-1H-quinolin-2-one, also known as 6-methoxy-4-methylcarbostyrl.[1][6] The methoxy group at the 6-position and the methyl group at the 4-position modulate the electron density of the aromatic system, thereby influencing its chemical behavior and binding affinity to biological targets.[1]

## Comparative Analysis of Structure-Activity Relationships

The therapeutic potential of **6-methoxy-4-methylquinoline** analogues is diverse, with significant findings in antimalarial, anticancer, and antimicrobial research. The following sections dissect the SAR for each of these activities.

### Antimalarial Activity

The quinoline core is historically synonymous with antimalarial drugs.[5] SAR studies on 6-methoxyquinoline derivatives reveal that specific substitutions are critical for antiparasmodial efficacy.

- **Substitution at C4 and C8:** Research into 8-amino-6-methoxyquinolines, structurally related to the drug primaquine, has shown that modifications at the 4-position significantly impact both activity and toxicity. The synthesis of 4-vinyl, 4-ethyl, and 4-[ $\beta$ -(arylthio)ethyl] derivatives demonstrated that 4-ethylprimaquine possessed activity comparable to primaquine against *Plasmodium cynomolgi* but with reduced toxicity.[7] This suggests that small, non-bulky alkyl groups at the C4 position can be advantageous for the therapeutic index.
- **Influence of Methoxy Groups at C5/C8:** In a series of 4-methoxy-2-methylquinoline derivatives, the placement of additional substituents was found to be crucial. For activity against *Plasmodium vinckei*, at least one methoxy group at either the 5- or 8-position was deemed necessary.[8] Crucially, any substituent in the para-position relative to this methoxy group that prevents oxidation abrogates the antimalarial activity, pointing towards a mechanism of action that likely involves metabolic oxidation to quinones.[8]

### Anticancer Activity

The quinolin-2-one (carbostyryl) scaffold is a well-recognized pharmacophore in oncology, with derivatives exhibiting potent cytotoxic and pro-apoptotic effects in numerous cancer cell lines.

[1][9]

- **Mechanism of Action:** The anticancer effects of quinoline derivatives are often multifactorial. Mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of crucial signaling pathways like PI3K/AkT/mTOR, and the targeting of receptor tyrosine kinases such as c-Met and EGFR.[9][10]
- **SAR of C4, C6, and C7 Substitutions:** A study of 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met inhibitors underscored the importance of the 6-methoxy group. The most promising compound from this series, which featured a 6-methoxy substituent, demonstrated exceptional c-Met kinase inhibition ( $IC_{50} = 0.6$  nM) and profound cytotoxicity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells.[11] This highlights a synergistic effect between the 6-methoxy group and a bulky, functionalized side chain at the 7-position.
- **SAR of C5 Substitutions:** In the context of combretastatin A-4 (CA-4) analogues, which are potent tubulin polymerization inhibitors, incorporating a 6-methoxyquinoline scaffold has yielded promising results. Further modifications to the C-5 position of 3,4',5'-trimethoxybenzoyl-6-methoxyquinoline derivatives with various aryl, cyano, and acetylenic groups led to compounds with significant antiproliferative activity against several human cancer cell lines.[12]

## Antimicrobial Activity

The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydropyridine ring, is famous for its antibacterial action. The tautomer of 6-methoxy-4-methylquinolin-2-ol, which can be represented as 6-methoxy-2-methylquinolin-4-ol, shares structural similarities and has been implicated in antimicrobial activity.[6]

- **Mechanism of Action:** The primary mechanism for this activity is the inhibition of bacterial DNA gyrase.[6] This essential enzyme controls DNA topology and is required for replication, making it an excellent target for antibiotics.[1] The quinolone core binds to the enzyme-DNA complex, trapping it and leading to double-strand DNA breaks and bacterial cell death.

## Data Presentation: Biological Activity of Key Analogues

The following tables summarize quantitative data from SAR studies, providing a clear comparison of the performance of various analogues.

Table 1: Anticancer Activity of 6,7-Disubstituted-4-phenoxyquinoline Derivatives as c-Met Inhibitors

Compound ID	R1 (at C6)	R2 (at C7)	c-Met Kinase IC <sub>50</sub> (nM)	A549 Cells IC <sub>50</sub> (μM)	HepG2 Cells IC <sub>50</sub> (μM)	MCF-7 Cells IC <sub>50</sub> (μM)	Reference
Foretinib (Control)	H	Methoxy	1.4	0.015	0.89	0.012	[11]

| Compound 53 | Methoxy | (See Ref. for full structure) | 0.6 | 0.003 | 0.49 | 0.006 | [11] |

Note: Compound 53 from the study by Wang et al. (2018) demonstrates the superior potency achieved with the 6-methoxy substitution in combination with an optimized side chain at C7.

Table 2: Antiproliferative Activity of CA-4 Analogues with a Quinoline Scaffold

Compound ID	C5-Substituent	KB Cells IC <sub>50</sub> (μM)	HT29 Cells IC <sub>50</sub> (μM)	MKN45 Cells IC <sub>50</sub> (μM)	Reference
Compound 51	Cyano	0.005	0.006	0.005	[12]

| Compound 52 | Acetylenic | 0.008 | 0.010 | 0.007 | [12] |

Note: Compounds 51 and 52 from the review by Zhou et al. (2022) are derivatives of 3,4',5'-trimethoxybenzoyl-6-methoxyquinoline, showcasing the high potency achievable with C5 modifications.

## Experimental Protocols

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and evaluation of these analogues.

### Protocol 1: Synthesis of 6-Methoxy-4-methylquinolin-2-ol

This protocol is based on the Conrad-Limpach reaction, a classical method for synthesizing 4-hydroxyquinolines which then tautomerize to the more stable 2-one form.

#### Step 1: Condensation (Enamine Formation)

- To a round-bottom flask, add equimolar amounts of p-anisidine and ethyl acetoacetate.
- Add ethanol as a solvent and stir the mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-anisidine is consumed, indicating the formation of the ethyl 3-(4-methoxyanilino)but-2-enoate intermediate.
- Remove the ethanol under reduced pressure.

#### Step 2: Thermal Cyclization

- Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A. [\[1\]](#)[\[6\]](#)
- Heat the mixture to approximately 250 °C to induce thermal cyclization. [\[1\]](#)[\[6\]](#)
- Maintain this temperature and monitor the reaction by TLC until the intermediate is fully consumed.

#### Step 3: Purification

- Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

- Collect the solid product by vacuum filtration.
- Wash the solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual Dowtherm A and impurities.
- Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure 6-methoxy-4-methylquinolin-2-ol.

## Protocol 2: DNA Gyrase Inhibition Assay

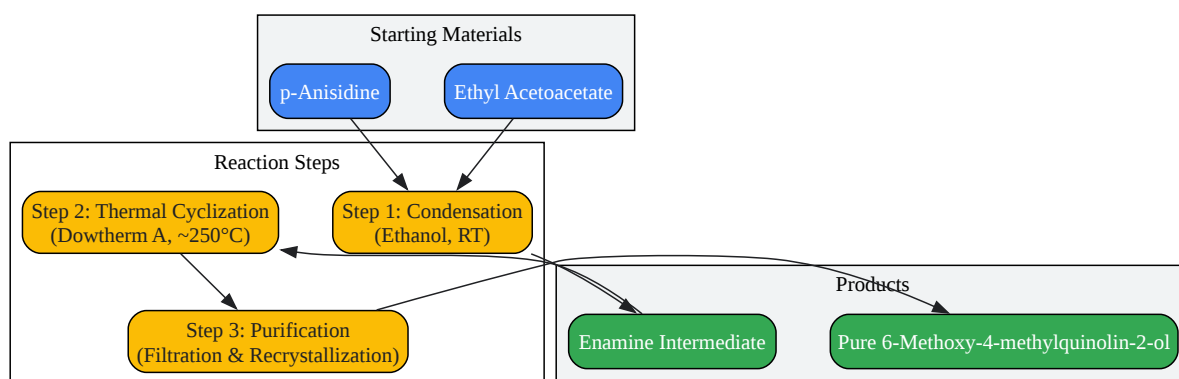
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and necessary salts (e.g.,  $\text{MgCl}_2$ , KCl) in a microcentrifuge tube.<sup>[6]</sup>
- **Compound Addition:** Add the test analogue (dissolved in DMSO) to the reaction mixture at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).<sup>[6]</sup>
- **Enzyme Addition:** Initiate the reaction by adding a purified *E. coli* DNA gyrase enzyme.<sup>[6]</sup>
- **Incubation:** Incubate the reaction mixture at 37°C for 1 hour to allow the enzyme to perform its supercoiling function.<sup>[6]</sup>
- **Reaction Quenching:** Stop the reaction by adding a solution containing SDS and proteinase K, and incubate further to digest the enzyme.
- **Analysis:** Add a loading dye to each sample and analyze the DNA topology by electrophoresis on a 1% agarose gel. Visualize the DNA bands under UV light after staining with ethidium bromide.
- **Interpretation:** Inhibition is quantified by the decrease in the amount of supercoiled DNA and the corresponding increase in relaxed DNA compared to the negative control.  $\text{IC}_{50}$  values can be calculated from dose-response curves.

## Visualization of Key Concepts

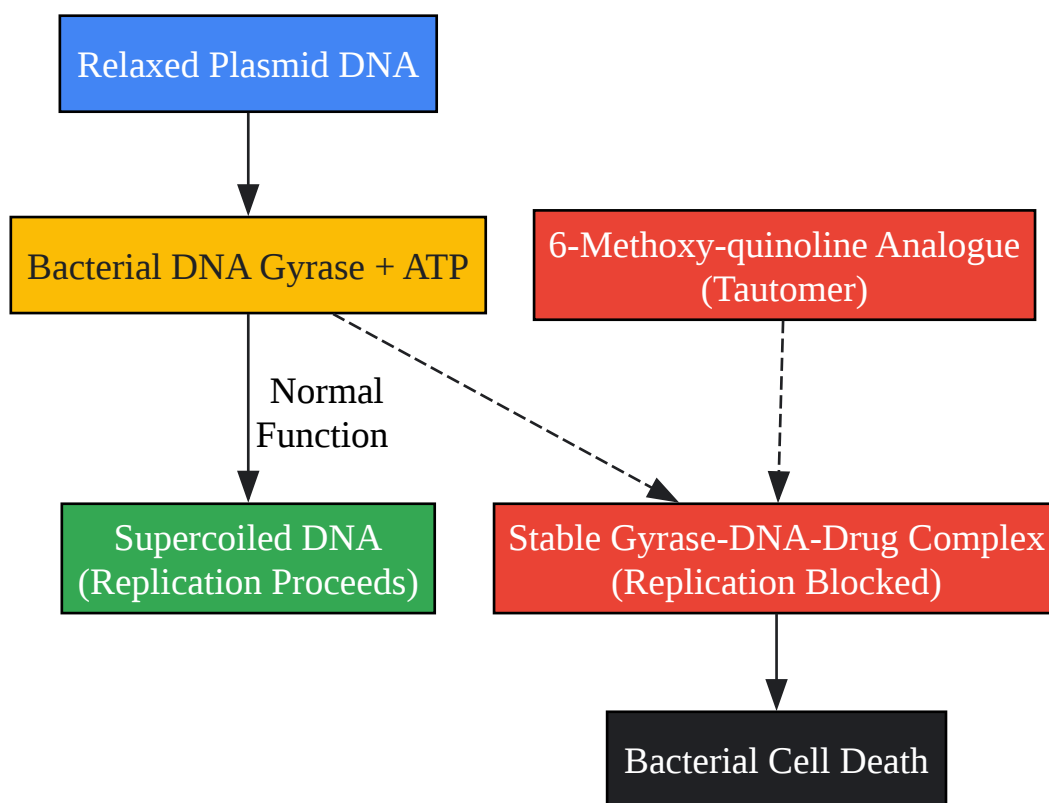
Diagrams are provided to visually summarize the key structural relationships and experimental workflows.

Caption: General SAR of **6-Methoxy-4-methylquinoline** Analogues.



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Caption: Synthesis Workflow for 6-Methoxy-4-methylquinolin-2-ol.



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Caption: Simplified DNA Gyrase Inhibition Pathway.

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